Fluorescein-12-dutp

Übersicht

Beschreibung

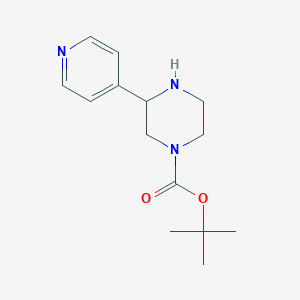

Fluorescein-12-dUTP is a nucleotide designed for the enzymatic non-radioactive labeling of DNA during cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . It is incorporated as a substitute for its natural counterpart dTTP .

Synthesis Analysis

Fluorescein-12-dUTP can be enzymatically incorporated into DNA with Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, exo-, Klenow Fragment, and DNA Polymerase I .Molecular Structure Analysis

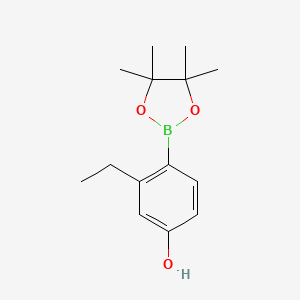

The molecular formula of Fluorescein-12-dUTP is C39H41N4O21P3 . It has a molecular weight of 994.69 g/mol .Chemical Reactions Analysis

Fluorescein-12-dUTP is used in various applications such as nonradioactive DNA labeling, random priming, PCR labeling, tailing, or nick translation . It replaces dTTP in the random primed DNA labeling reaction or in nick translation, as well as in the PCR .Physical And Chemical Properties Analysis

Fluorescein-12-dUTP is a yellow-orange solution with a concentration of 1.0 mM - 1.1 mM and a pH of 7.5 ±0.5 . It has spectroscopic properties with λ excitation at 492 nm, λ emission at 517 nm, and ε 83.0 L mmol -1 cm -1 (Tris-HCl pH 7.5) .Wissenschaftliche Forschungsanwendungen

Nonradioactive DNA Labeling

Fluorescein-12-dUTP is commonly used for nonradioactive DNA labeling . It can replace dTTP in DNA labeling reactions such as random priming, PCR labeling, tailing, or nick translation . This method is preferred over radioactive labeling due to its safety, stability, and ease of detection.

PCR Amplification

In PCR amplification, Fluorescein-12-dUTP can be incorporated into the DNA as it is synthesized. This allows for the direct labeling of PCR products, which can be useful in various downstream applications such as cloning, sequencing, and hybridization .

Nick Translation

Nick translation is a method used to label DNA with fluorescent tags. Fluorescein-12-dUTP is incorporated into DNA in place of dTTP during the nick translation process, providing a fluorescently labeled probe for hybridization studies .

TUNEL Assay

The TUNEL assay is a method for detecting DNA fragmentation by labeling the 3’ ends of DNA. Fluorescein-12-dUTP serves as a substrate for terminal transferase in this assay, allowing for the visualization of apoptotic cells .

Hybridization Techniques

Fluorescein-12-dUTP-labeled probes are used in various hybridization techniques, including Southern blots, dot/slot blots, and in situ hybridizations. These techniques are essential for gene mapping, diagnostics, and research into gene expression patterns .

cDNA Synthesis

During cDNA synthesis, Fluorescein-12-dUTP can be used for enzymatic non-radioactive labeling of DNA. This is particularly useful in creating labeled probes for microarray experiments and other genomic studies .

Primer Extension

Primer extension is a technique used to study DNA sequences. Fluorescein-12-dUTP can be incorporated during the primer extension process to produce fluorescently labeled DNA fragments, aiding in the analysis of gene expression and SNP detection .

Molecular Cloning

In molecular cloning, Fluorescein-12-dUTP-labeled DNA can be used to screen recombinant clones. The fluorescent label allows for easy identification of clones that have successfully incorporated the DNA of interest .

Wirkmechanismus

Target of Action

Fluorescein-12-dUTP is primarily targeted towards DNA . It is designed for enzymatic non-radioactive labeling of DNA during cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . The nucleotide can be enzymatically incorporated into DNA with Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, exo-, Klenow Fragment and DNA Polymerase I .

Biochemical Pathways

The primary biochemical pathway affected by Fluorescein-12-dUTP is the DNA synthesis pathway, specifically during the processes of cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . The incorporation of Fluorescein-12-dUTP into DNA/cDNA results in the production of fluorescently labeled DNA/cDNA probes .

Pharmacokinetics

It is known that the compound is supplied as a 1 mm aqueous solution .

Result of Action

The result of Fluorescein-12-dUTP’s action is the production of fluorescently labeled DNA/cDNA probes . These probes are ideally suited for fluorescence hybridization applications such as Fluorescence In Situ Hybridization (FISH) or microarray-based gene expression profiling .

Action Environment

The action of Fluorescein-12-dUTP is influenced by environmental factors such as light and pH. It is recommended to protect the Dye-labeled dUTP from exposure to light and carry out experimental procedures in low light conditions . The optimal final concentration of the Dye-labeled dUTP may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the Dye-labeled-dUTP/dTTP ratio is recommended .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRZULTMFHDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N4O21P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-12-dutp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)

![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)